molecular formula C7H7BrClN B2712008 Pyridine, 2-(1-bromoethyl)-5-chloro- CAS No. 1122705-36-5

Pyridine, 2-(1-bromoethyl)-5-chloro-

Cat. No. B2712008
CAS RN: 1122705-36-5
M. Wt: 220.49
InChI Key: YAEGOJJLYKVGKD-UHFFFAOYSA-N
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Description

“Pyridine, 2-(1-bromoethyl)-5-chloro-” is a chemical compound that has gained significant attention in scientific research due to its various properties and potential applications. It is a pyridine derivative . The empirical formula is C7H9Br2N and the molecular weight is 266.96 .


Synthesis Analysis

The synthesis of “Pyridine, 2-(1-bromoethyl)-5-chloro-” involves complex chemical reactions. A synthetic sequence leading to 3,5-dimethyl-4-substituted pyridines is described . The sequence takes advantage of the steric influence exerted by substituents attached to the pyridine nucleus at the 3- and 5-positions on functional groups at the 4-position .


Molecular Structure Analysis

The molecular structure of “Pyridine, 2-(1-bromoethyl)-5-chloro-” can be represented by the SMILES string CC(C1=NC=CC=C1)Br.Br . This indicates that the molecule consists of a pyridine ring with a bromoethyl group attached to the second carbon atom .


Chemical Reactions Analysis

The chemical reactions involving “Pyridine, 2-(1-bromoethyl)-5-chloro-” are complex and involve multiple steps. For instance, it participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .


Physical And Chemical Properties Analysis

“Pyridine, 2-(1-bromoethyl)-5-chloro-” is a solid substance . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Ring Halogenations and Catalysis : The compound has been used in ring halogenations of polyalkylbenzenes, demonstrating its utility in synthesizing mixed halogenated compounds through selective catalysis (Bovonsombat & Mcnelis, 1993).
  • Reagent for Synthesis of Chloro Compounds : It serves as a precursor for the synthesis of chloro derivatives from bromo compounds in π-deficient series, such as pyridine and quinoline, highlighting its role in functional group transformations (Mongin et al., 1996).
  • Optically Active Pyridine Derivatives : The compound is integral to the enantioselective synthesis of optically active pyridine derivatives, showcasing its application in the production of chiral materials (Bolm et al., 1992).

Material Science and Molecular Structures

  • Spectroscopic and Optical Studies : Research has explored its spectroscopic characterization and theoretical studies on its structure and non-linear optical properties, contributing to material science and optical technology applications (Vural & Kara, 2017).
  • Molecular Structures with Metal Organics : Studies have also looked into the synthesis and molecular structures of pyridine derivatives functionalized with trimethylsilyl, trimethylgermyl, and trimethylstannyl groups, providing insights into the design of novel organometallic compounds (Riedmiller et al., 1999).

Catalysis and Cross-Coupling Reactions

  • Functionalized Pyridylboronic Acids : This compound is foundational in creating functionalized pyridylboronic acids that undergo cross-coupling reactions, highlighting its importance in the synthesis of heteroarylpyridine derivatives, crucial for pharmaceutical and material science research (Parry et al., 2002).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as a combustible solid, but the flash point is not applicable .

properties

IUPAC Name

2-(1-bromoethyl)-5-chloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-5(8)7-3-2-6(9)4-10-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEGOJJLYKVGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 2-(1-bromoethyl)-5-chloro-

CAS RN

1122705-36-5
Record name 2-(1-bromoethyl)-5-chloropyridine
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